Melting Point vs. 3-Bromophenylboronic Acid
The target compound exhibits a significantly lower melting point range of 107-112 °C (lit.) compared to the structurally simpler 3-bromophenylboronic acid, which melts at 164-168 °C (lit.) . This 52-61 °C reduction in melting point is attributable to the disruption of intermolecular hydrogen bonding networks by the bulky 3-bromobenzyl ether substituent [1].
| Evidence Dimension | Melting point (onset range) |
|---|---|
| Target Compound Data | 107-112 °C (lit.) |
| Comparator Or Baseline | 3-Bromophenylboronic acid: 164-168 °C (lit.) |
| Quantified Difference | 52-61 °C lower |
| Conditions | Literature-reported values from authoritative vendor databases; differential scanning calorimetry not performed |
Why This Matters
This melting point difference directly impacts procurement and handling: the target compound can be stored and manipulated under milder thermal conditions, reducing energy costs and simplifying experimental setup relative to high-melting analogs.
- [1] Filthaus, M., et al. (2008). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 6(7), 1201-1207. View Source
